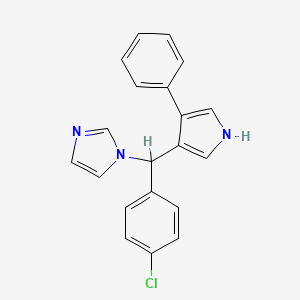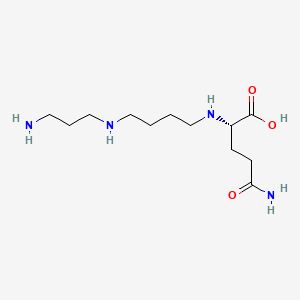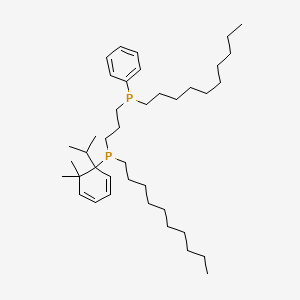
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple aromatic and aliphatic groups
Preparation Methods
The synthesis of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the decyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) stands out due to its unique combination of aliphatic and aromatic groups. Similar compounds include:
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its antioxidant properties.
Properties
CAS No. |
80584-87-8 |
|---|---|
Molecular Formula |
C40H70P2 |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
decyl-[3-[decyl-(6,6-dimethyl-1-propan-2-ylcyclohexa-2,4-dien-1-yl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C40H70P2/c1-7-9-11-13-15-17-19-26-33-41(38-29-22-21-23-30-38)34-28-36-42(35-27-20-18-16-14-12-10-8-2)40(37(3)4)32-25-24-31-39(40,5)6/h21-25,29-32,37H,7-20,26-28,33-36H2,1-6H3 |
InChI Key |
JKYLQPDWEMJELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCP(CCCP(CCCCCCCCCC)C1(C=CC=CC1(C)C)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


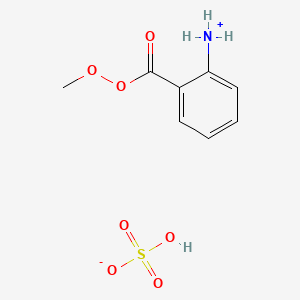
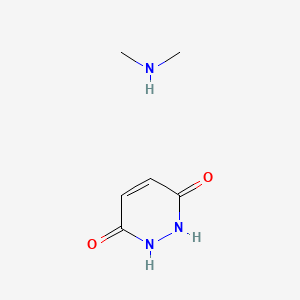


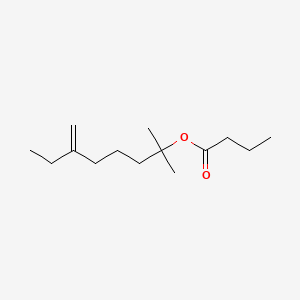
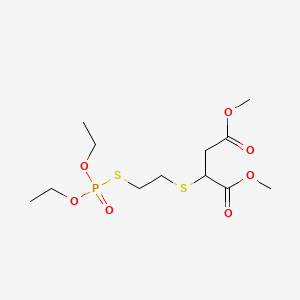
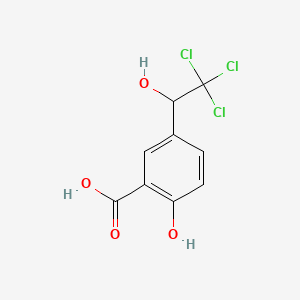
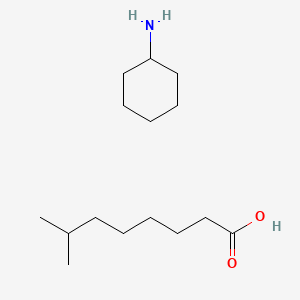
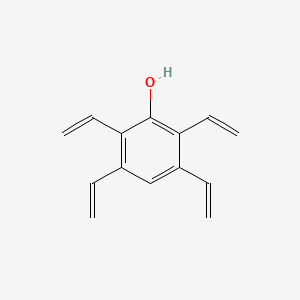
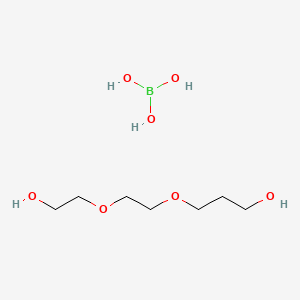

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
